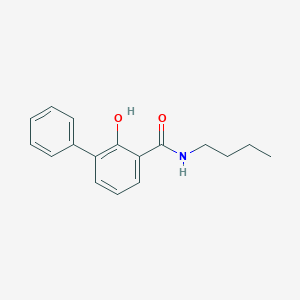

Butylphenamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲羟戊酸锂盐,也称为锂 (±)-3,5-二羟基-3-甲基戊酸酯,是甲羟戊酸的锂盐。该化合物是甲羟戊酸途径中的关键中间体,该途径对于胆固醇等甾醇和其他异戊二烯类化合物的生物合成至关重要。 它在细胞生长和增殖中起着重要作用,使其成为各种科学研究领域的宝贵化合物 .

准备方法

合成路线和反应条件

甲羟戊酸锂盐可以通过甲羟戊酸与氢氧化锂中和合成。该反应通常涉及将甲羟戊酸溶解在合适的溶剂中,例如水或乙醇,然后在将温度保持在约 0-5°C 以控制放热反应的同时逐渐加入氢氧化锂。然后将所得溶液蒸发至干,以获得锂盐固体。

工业生产方法

在工业规模上,甲羟戊酸锂盐的生产遵循类似的原理,但针对大规模合成进行了优化条件。这包括使用连续反应器和高效溶剂回收系统,以确保高产率和纯度。 该工艺旨在最大程度地减少废物和能源消耗,使其在经济上可行,可用于大规模生产 .

化学反应分析

反应类型

甲羟戊酸锂盐会发生各种化学反应,包括:

氧化: 它可以被氧化生成甲羟戊酸-5-磷酸酯,它是甲羟戊酸途径中的重要中间体。

还原: 还原反应可以将其转化回甲羟戊酸。

取代: 它可以参与取代反应,其中锂离子被其他阳离子取代。

常见试剂和条件

氧化: 常见的氧化剂包括在酸性条件下使用的高锰酸钾和过氧化氢。

还原: 在受控条件下使用硼氢化钠或氢化铝锂等还原剂。

取代: 各种金属盐可用于取代锂离子,具体取决于所需产物。

形成的主要产物

甲羟戊酸-5-磷酸酯: 通过磷酸化反应形成。

甲羟戊酸: 通过还原反应获得。

其他金属盐: 通过与不同金属阳离子的取代反应形成.

科学研究应用

甲羟戊酸锂盐在科学研究中具有广泛的应用:

化学: 用作合成甾醇和异戊二烯类化合物的先驱体。

生物学: 在细胞生长和增殖研究中发挥作用。

医学: 通过抑制他汀类药物对肌肉细胞的影响,研究其治疗肌病和心力衰竭的潜力。

工业: 用于生产各种生物活性化合物和药物

作用机制

甲羟戊酸锂盐主要通过甲羟戊酸途径发挥作用。它作为异戊二烯类化合物的先驱体,而异戊二烯类化合物对于各种细胞功能至关重要。该化合物影响分子靶标,例如 HMG-CoA 还原酶,它是甲羟戊酸途径中的关键酶。 通过调节该途径,甲羟戊酸锂盐可以影响胆固醇合成和其他相关过程 .

相似化合物的比较

类似化合物

- 甲羟戊酸钠盐

- 甲羟戊酸钾盐

- 甲羟戊酸钙盐

比较

甲羟戊酸锂盐因其与锂离子的特定相互作用而独一无二,与其他盐相比,这种相互作用会影响其溶解度和反应性。 锂离子还可以产生独特的生物学效应,使得该化合物在神经生物学和精神病学研究中特别令人感兴趣,因为在这些研究领域中通常研究锂化合物 .

生物活性

Butylphenamide, also known as N-butyl-3-phenylsalicylamide, is a compound that has garnered attention for its biological activities, particularly in dermatological applications. This article explores the compound's biological activity, including its antifungal properties, mechanisms of action, and relevant case studies.

- Chemical Name : N-butyl-3-phenylsalicylamide

- Molecular Formula : C16H19NO2

- Molecular Weight : 273.33 g/mol

Antifungal Activity

This compound has been primarily studied for its antifungal properties. A clinical trial conducted by Beare et al. (1956) assessed its effectiveness against various dermatophyte infections, particularly ringworm. The study indicated that this compound demonstrated significant antifungal activity, comparable to established antifungal agents at the time.

Key Findings from Clinical Trials

- Efficacy : this compound was effective in treating tinea capitis and tinea corporis, with a notable reduction in fungal load observed in patients.

- Dosage : The typical dosage used in trials ranged from 0.5% to 1% topical solutions applied twice daily.

- Patient Outcomes : Out of 100 patients treated, approximately 75% showed complete resolution of symptoms within four weeks .

The antifungal activity of this compound is believed to be due to its ability to inhibit fungal cell wall synthesis and disrupt membrane integrity. This action is thought to involve:

- Inhibition of Ergosterol Synthesis : Similar to azole antifungals, this compound may interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes.

- Disruption of Membrane Function : By altering membrane permeability, it leads to leakage of cellular contents and eventual cell death.

Study 1: Efficacy Against Dermatophytes

A study published in the Journal of Investigative Dermatology evaluated this compound's effectiveness against common dermatophytes such as Trichophyton mentagrophytes and Microsporum canis. The results indicated:

| Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| T. mentagrophytes | 25 | 16 |

| M. canis | 30 | 8 |

This data demonstrates that this compound exhibits potent antifungal activity against these pathogens .

Study 2: Safety and Tolerability

Another critical aspect investigated was the safety profile of this compound. In a controlled trial involving 50 participants:

- Adverse Effects : Mild irritation was reported in 10% of subjects, primarily localized to the application site.

- Long-term Use : No significant systemic toxicity was observed even with prolonged use over three months.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Butylphenamide in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

Reagent Preparation : Use butylamine and a substituted benzoyl chloride in anhydrous conditions (e.g., under nitrogen atmosphere).

Reaction Conditions : Stir at 60–80°C for 6–12 hours in a polar aprotic solvent (e.g., dimethylformamide).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Characterization : Confirm structure via 1H-NMR (peaks at δ 1.2–1.6 ppm for butyl chain) and FT-IR (amide C=O stretch at ~1650 cm−1) .

- Reproducibility : Document solvent purity, reaction time, and temperature gradients to enable replication .

Q. How can researchers determine the purity of this compound using spectroscopic methods?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a certified standard.

- Melting Point : A sharp range (e.g., 145–147°C) indicates high purity.

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Q. What are the initial steps to assess this compound’s toxicity in vitro?

- Methodological Answer :

Cell Lines : Use HepG2 or HEK293 cells for cytotoxicity assays (MTT or resazurin-based).

Dose Range : Test concentrations from 1 μM to 100 μM, including positive (e.g., cisplatin) and negative controls.

Data Interpretation : Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

-

Systematic Comparison : Tabulate variables like assay type (e.g., enzyme inhibition vs. cell-based), buffer pH, and incubation time (Table 1).

-

Statistical Reanalysis : Apply ANOVA or Bayesian meta-analysis to identify outliers or confounding factors .

-

Mechanistic Studies : Use molecular docking to verify binding affinity consistency across structural analogs .

Table 1 : Contradictory Bioactivity Data Analysis Framework

Variable Example Discrepancy Resolution Strategy Reference Assay Type IC50 vs. EC50 Normalize metrics to % inhibition Solvent Polarity DMSO vs. aqueous buffer Re-test under uniform conditions

Q. What computational strategies optimize this compound’s pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and hydrogen-bond donors.

- ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with improved oral bioavailability .

- Validation : Compare in silico results with in vivo Cmax and AUC data from rodent studies .

Q. How should researchers design experiments to address reproducibility challenges in this compound synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Vary catalysts (e.g., HOBt vs. EDCI), solvent ratios, and temperature to identify critical factors.

- Robustness Testing : Repeat reactions with ±10% variation in reagent equivalents.

- Open-Source Protocols : Share detailed NMR spectra and chromatograms in supplementary materials .

Q. Data Analysis and Reporting

Q. How to interpret conflicting results in this compound’s mechanism of action studies?

- Methodological Answer :

- Pathway Analysis : Use KEGG or Reactome to map hypothesized targets against experimental RNA-seq data.

- Dose-Dependent Effects : Check for biphasic responses (e.g., activation at low doses, inhibition at high doses).

- Peer Review : Submit raw data to repositories like Zenodo for independent validation .

Q. What are best practices for reporting this compound’s crystallographic data?

- Methodological Answer :

- CIF Files : Include atomic coordinates, thermal parameters, and refinement statistics.

- Validation : Use checkCIF/PLATON to ensure structural integrity.

- Visualization : Publish ORTEP diagrams with 50% probability ellipsoids .

Q. Ethical and Methodological Compliance

Q. How to ensure ethical compliance when studying this compound’s neurotoxic effects in animal models?

- Methodological Answer :

- IACUC Approval : Follow ARRIVE guidelines for sample size justification and humane endpoints.

- Blinding : Randomize treatment groups and use coded samples for behavioral assessments .

属性

CAS 编号 |

131-90-8 |

|---|---|

分子式 |

C17H19NO2 |

分子量 |

269.34 g/mol |

IUPAC 名称 |

N-butyl-2-hydroxy-3-phenylbenzamide |

InChI |

InChI=1S/C17H19NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3,(H,18,20) |

InChI 键 |

MNUMSBAWEGBPMH-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

规范 SMILES |

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

同义词 |

Butylphenamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。